molecular formula C11H16N2 B054223 (S)-(+)-1-Benzyl-3-aminopyrrolidine CAS No. 114715-38-7

(S)-(+)-1-Benzyl-3-aminopyrrolidine

Cat. No.: B054223
CAS No.: 114715-38-7
M. Wt: 176.26 g/mol
InChI Key: HBVNLKQGRZPGRP-NSHDSACASA-N
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Description

(S)-(+)-1-Benzyl-3-aminopyrrolidine is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl group at the nitrogen atom and an amino group at the third carbon atom. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have unique biological and chemical properties compared to its ®-counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-Benzyl-3-aminopyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomeric purity. One common method involves the reduction of the corresponding imine or oxime precursor using a chiral reducing agent. For instance, the reduction of N-benzylidene-3-aminopyrrolidine can be achieved using chiral borane complexes or catalytic hydrogenation with chiral ligands.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve efficient and enantioselective reduction. Additionally, continuous flow reactors can be employed to enhance the scalability and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-Benzyl-3-aminopyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-(+)-1-Benzyl-3-aminopyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-1-Benzyl-3-aminopyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-1-Benzyl-3-aminopyrrolidine: The enantiomer of (S)-(+)-1-Benzyl-3-aminopyrrolidine, which may have different biological activities and properties.

    1-Benzyl-3-aminopyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.

    3-Aminopyrrolidine: A simpler analog without the benzyl group, which may have different reactivity and applications.

Uniqueness

This compound is unique due to its chiral nature and the presence of the benzyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in asymmetric synthesis and chiral catalysis, as well as in the development of enantioselective pharmaceuticals.

Properties

IUPAC Name

(3S)-1-benzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVNLKQGRZPGRP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346689
Record name (3S)-1-benzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114715-38-7
Record name (3S)-1-benzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(+)-1-Benzyl-3-aminopyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The 1-benzyl-3-aminopyrrolidine monomethanesulfonate (2 g) was dissolved in water (5 mL). And then 30% sodium hydroxide was added to the solution to isolate 1-benzyl-3-aminopyrrolidine. The solution was extracted with toluene (20 mL) and then concentrated. Thus, oily 1-benzyl-3-aminopyrrolidine (1.10 g) was recovered.
Name
1-benzyl-3-aminopyrrolidine monomethanesulfonate
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2 g
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5 mL
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Synthesis routes and methods III

Procedure details

In the same manner as in Example 12, a cell-dispersion solution was prepared. Into a flask in which substrates, that is, 900 mg of 1-benzyl-3-pyrrolidinone and 928.2 mg of (S)-α-phenethylamine were added in advance, 3 ml of the cell-dispersion solution, 3.7 mg of pyridoxal phosphate, and 3 mL of a 1M potassium phosphate buffer (pH 6.8) were introduced. The whole volume was adjusted to 30 mL by adding deionized water therein. This was reacted at 30° C. for 16 hours with stirring. After the reaction is completed, 1-benzyl-3-aminopyrrolidine thus produced in the reaction mixture was analyzed via HPLC with the conditions described below. This showed that 1-benzyl-3-aminopyrrolidine was produced with a conversion rate of 75.1%, and it had a (S) configuration and optical purity of 79.2% e.e.
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900 mg
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(S)-α-phenethylamine
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928.2 mg
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cell-dispersion solution
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3 mL
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3.7 mg
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potassium phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (S)-(+)-1-Benzyl-3-aminopyrrolidine in the development of chiral derivatizing reagents?

A1: this compound acts as a chiral auxiliary when incorporated into the structure of cyanuric chloride or its derivatives [, ]. This means it introduces chirality into the reagent, enabling it to differentiate between enantiomers (mirror image molecules) of a target compound during analysis.

Q2: How does the use of this compound in chiral derivatizing reagents contribute to the enantioseparation of DL-selenomethionine?

A2: When a chiral derivatizing reagent containing this compound reacts with DL-selenomethionine, it forms diastereomeric derivatives with each enantiomer []. These diastereomers, unlike the original enantiomers, have distinct physicochemical properties. This difference allows for their separation using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), ultimately enabling the detection and quantification of individual enantiomers in the DL-selenomethionine mixture.

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